12Z-heneicosenoic acid
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Overview
Description
12Z-heneicosenoic acid: is a monounsaturated fatty acid with the molecular formula C21H40O2. It is characterized by a double bond at the 12th carbon in the Z (cis) configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12Z-heneicosenoic acid typically involves the elongation of shorter-chain fatty acids followed by desaturation. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired double bond in the Z configuration. The reaction conditions often require a strong base like sodium hydride and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound can involve the microbial fermentation of specific strains of bacteria or yeast engineered to produce long-chain monounsaturated fatty acids. This method is advantageous due to its scalability and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 12Z-heneicosenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone, leading to the formation of shorter-chain carboxylic acids and aldehydes.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound into heneicosanoic acid.
Substitution: The carboxyl group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and mild acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, and elevated pressure.
Substitution: Alcohols, acid catalysts like sulfuric acid, and reflux conditions.
Major Products Formed:
Oxidation: Shorter-chain carboxylic acids and aldehydes.
Reduction: Heneicosanoic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry: 12Z-heneicosenoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and signaling pathways .
Medicine: Research into this compound has shown potential therapeutic applications, particularly in the modulation of inflammatory responses and as a component in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of biodegradable lubricants, surfactants, and as a raw material in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 12Z-heneicosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways. The double bond in the Z configuration is crucial for its biological activity, affecting interactions with enzymes and receptors .
Comparison with Similar Compounds
Oleic Acid: Another monounsaturated fatty acid with a double bond at the 9th carbon.
Erucic Acid: A monounsaturated fatty acid with a double bond at the 13th carbon.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Uniqueness: 12Z-heneicosenoic acid is unique due to its specific chain length and the position of its double bond. This gives it distinct physical and chemical properties compared to other monounsaturated fatty acids, making it valuable in specialized applications .
Properties
Molecular Formula |
C21H40O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-henicos-12-enoic acid |
InChI |
InChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9- |
InChI Key |
VXCUECWODRDENC-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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